N-(2-(diethylamino)ethyl)-3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(2-(diethylamino)ethyl)-3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzothiazole-derived benzamide compound featuring a diethylaminoethyl side chain and dual methoxy substituents on the benzamide and benzothiazole moieties. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S.ClH/c1-5-24(6-2)13-14-25(21(26)16-9-7-10-17(15-16)27-3)22-23-20-18(28-4)11-8-12-19(20)29-22;/h7-12,15H,5-6,13-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQDRRNDXSCCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=CC=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their enzymatic activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid. The downstream effect of this is a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response.
Result of Action
The molecular and cellular effects of the compound’s action result in a reduction of inflammation. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, which are key mediators of inflammation. This results in a decrease in the symptoms of inflammation, such as pain, redness, and swelling.
Biological Activity
N-(2-(diethylamino)ethyl)-3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article focuses on the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and implications for drug development.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Diethylamino group : Enhances solubility and bioavailability.
- Methoxy-substituted benzo[d]thiazole moiety : Potentially contributes to its biological activity by interacting with specific biological targets.
- Benzamide core : Known for its role in various pharmacological activities.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against several key enzymes:
- Chymotrypsin and Trypsin : Both are serine proteases involved in protein digestion. Inhibition of these enzymes suggests potential applications in conditions where protein digestion is disrupted or needs modulation.
- Tyrosine Kinase Enzymes : These enzymes play critical roles in cell signaling pathways related to growth and proliferation. The inhibition of tyrosine kinases could be beneficial in cancer therapy.
Antibacterial Activity
Preliminary studies have suggested that the compound may possess antibacterial properties:
- Moderate inhibitory effects were observed against Staphylococcus aureus and Escherichia coli . These findings warrant further investigation to elucidate the mechanisms behind this antibacterial activity and its potential therapeutic applications.
Antimalarial Activity
A series of thiazole derivatives related to this compound have been evaluated for their antimalarial properties:
- Structure-activity relationship (SAR) studies demonstrated that modifications to the N-aryl amide group significantly influence antimalarial potency against Plasmodium falciparum. Compounds with non-bulky, electron-withdrawing groups showed enhanced activity .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of the compound:
- In vitro studies using HepG2 cell lines indicated low cytotoxicity, suggesting that the compound may selectively target diseased cells while sparing normal cells .
Case Study 1: Cancer Treatment
A recent study explored the efficacy of this compound in inhibiting cancer cell proliferation. The results demonstrated a significant reduction in cell viability in various cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Applications
In another investigation, the compound was tested against multiple bacterial strains. The findings revealed that it could serve as a lead compound for developing new antibiotics, especially against resistant strains of bacteria.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| GNE-781 | Lacks diethylamino group | Potentially less potent due to missing amino substitution |
| N,N-diethylbenzamide | Simple amide structure | Lacks thiazole functionalities |
| 4-(diethylamino)-N-(6-methoxybenzo[d]thiazol-2-yl)butanamide | Similar thiazole structure | Different alkyl chain length |
This comparison highlights how the unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs.
Comparison with Similar Compounds
Research Findings and Data Gaps
- In Vitro Studies : Analogs with sulfonamide/sulfamoyl groups (–14) show enhanced enzyme inhibition, suggesting the target compound’s dual methoxy groups could balance potency and solubility .
- Data Gaps : Specific data on the target compound’s melting point, solubility, and bioactivity are unavailable in the evidence. Further studies should prioritize these parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
